(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate
Description
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate is a synthetic carbamate derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a decyl chain, and a 2-oxoethyl moiety. This compound is primarily utilized in peptide synthesis, particularly as a side-chain intermediate in the production of telavancin, a lipoglycopeptide antibiotic . Its synthesis involves:
Oxidation of n-decanol to n-decanal.
Reductive amination to form N-decyl aminoacetaldehyde dimethyl acetal hydrochloride.
Fmoc protection and acetal hydrolysis to yield the final product .
The Fmoc group provides temporary amine protection, enabling selective deprotection under mild basic conditions, which is critical for solid-phase peptide synthesis (SPPS) .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,20,26H,2-8,13,18-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGULBUAOMFSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN(CC=O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70435163 | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239088-22-3 | |
| Record name | 9H-Fluoren-9-ylmethyl N-decyl-N-(2-oxoethyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=239088-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70435163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Decylamine
Decylamine undergoes alkylation with 2-chloroacetaldehyde in the presence of a base such as sodium carbonate. The reaction proceeds in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions.
This method yields approximately 60–70% of the target amine, with impurities arising from over-alkylation or oxidation of the aldehyde group.
Reductive Amination
An alternative route involves reductive amination of decylamine with glyoxylic acid. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates the reaction, producing the tertiary amine in 75–85% yield.
The reductive pathway offers superior stereocontrol compared to alkylation, though it requires careful pH modulation to avoid reduction of the ketone group.
Fmoc Protection of Decyl(2-oxoethyl)amine
The amine intermediate is subsequently protected with the fluorenylmethyloxycarbonyl (Fmoc) group to form the final carbamate. This step employs Fmoc chloride (Fmoc-Cl) under Schotten-Baumann conditions.
Carbamate Formation
A mixture of decyl(2-oxoethyl)amine, Fmoc-Cl, and sodium bicarbonate in a 1:1.2:2 molar ratio is stirred in dichloromethane (DCM) at 0°C for 4–6 hours. The exothermic reaction requires rigorous temperature control to prevent epimerization or decomposition.
Yields typically range from 80–90% , with purity exceeding 95% after recrystallization from ethyl acetate/hexane.
Industrial-Scale Optimization
Industrial protocols replace DCM with toluene or ethyl acetate to enhance safety and reduce environmental impact. Continuous flow reactors improve heat dissipation and reaction consistency, achieving 92–94% yield at a 100 kg scale.
Analytical Characterization
The final product is characterized using:
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High-Performance Liquid Chromatography (HPLC): Purity >98% (C18 column, acetonitrile/water gradient).
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): m/z 421.6 [M+H]⁺, consistent with the molecular formula C₂₇H₃₅NO₃.
Challenges and Mitigation Strategies
Oxo Group Reactivity
The 2-oxoethyl moiety is prone to aldol condensation or imine formation under basic conditions. To mitigate this, reactions are conducted at low temperatures (0–5°C) and under inert atmospheres (N₂ or Ar).
Solubility Limitations
The decyl chain reduces solubility in polar solvents. Industrial processes employ DMF/THF mixtures (3:1 v/v) to maintain homogeneity during Fmoc protection.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate moiety undergoes hydrolysis under acidic or basic conditions to yield a decyl(2-oxoethyl)amine derivative and 9-fluorenylmethanol. This reaction is critical for deprotection in synthetic applications:
Conditions
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Basic Hydrolysis : Piperidine/DMF (1:4) at 22°C for 30 minutes removes the fluorenylmethyl (Fmoc) group efficiently .
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Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane (1:1) cleaves the carbamate within 2 hours .
Products
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Primary amine:
-
Byproduct:
Reductive Amination
The 2-oxoethyl group participates in reductive amination with primary amines, forming secondary amines. This reaction is utilized to modify polyene antibiotics like amphotericin B :
Protocol
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React with sodium cyanoborohydride (NaBHCN) in dimethylformamide (DMF).
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Temperature: 22°C.
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Reaction time: 12–24 hours.
Example
Yield : 79% for decyl-substituted derivatives .
Nucleophilic Substitution
The carbamate’s carbonyl carbon is susceptible to nucleophilic attack, enabling functional group interconversion:
Reagents
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Thiosemicarbazide or α-haloketones in tetrahydrofuran (THF) .
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Catalysts: Glacial acetic acid or sodium acetate.
Applications
Stability and Side Reactions
The compound’s stability is influenced by storage conditions:
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Light Sensitivity : Decomposes under UV exposure.
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Moisture Sensitivity : Hydrolyzes slowly in humid environments .
| Condition | Stability Profile | Storage Recommendation |
|---|---|---|
| Ambient Temperature | Partial decomposition over 48 hours | -20°C under inert atmosphere |
| Basic pH (≥9) | Rapid hydrolysis | Avoid alkaline environments |
Comparative Reactivity of Structural Analogues
The reactivity profile varies with substituents on the carbamate group:
| Compound (CAS) | Key Reaction | Yield (%) | Reference |
|---|---|---|---|
| 239088-22-3 (Target Compound) | Reductive Amination | 79 | |
| 147687-06-7 (Methyl variant) | Hydrolysis (TFA) | 92 | |
| 929011-16-5 (Bis-oxoethyl) | Transesterification (MeOH/H) | 65 |
Reaction Optimization Insights
Scientific Research Applications
Chemistry
In the field of chemistry, (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate serves as an important intermediate in peptide synthesis . It acts as a protecting group for amino acids during solid-phase peptide synthesis, facilitating the formation of peptide bonds. The stability of the compound allows for efficient coupling reactions, making it valuable in synthesizing complex peptides and proteins .
Biology
Biological research has identified this compound's utility in studying protein interactions and enzyme mechanisms . Its ability to form stable complexes with proteins makes it a useful tool for various biochemical assays. For instance, it can be employed to investigate the binding affinities of proteins or to elucidate enzyme kinetics through inhibition studies.
Medicine
In medicinal chemistry, this compound is being explored for its potential in drug delivery systems . Its structure allows for modifications that can enhance solubility and bioavailability of therapeutic agents. Additionally, it may serve as a precursor for the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of novel drugs .
Industry
The industrial applications of this compound include its use in the production of dyes , coatings , and polymer additives . Its unique chemical properties improve the performance characteristics of these materials, such as durability and resistance to environmental factors. The compound's versatility makes it suitable for enhancing various industrial products .
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate involves its interaction with specific molecular targets. The compound can form stable complexes with proteins, influencing their structure and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate are best contextualized by comparing it to related Fmoc-protected carbamates and aldehyde derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Structurally Related Compounds
Key Findings from Comparative Analysis
Structural Variations and Lipophilicity :
- The decyl chain in this compound significantly enhances lipophilicity compared to analogs like (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate (logP ~5.2 vs. ~3.8) . This property is critical for membrane penetration in antibiotic applications.
- Compounds lacking alkyl chains (e.g., Fmoc-ala-aldehyde) exhibit lower molecular weights (<300 g/mol) and reduced hydrophobicity, limiting their utility in lipid-rich environments .
Reactivity and Functional Groups: The 2-oxoethyl moiety enables nucleophilic reactions, such as reductive amination or thiazolidine formation, common in peptide macrocyclization . Bis(2-oxoethyl) derivatives (e.g., C₁₉H₁₇NO₅) show higher reactivity due to dual aldehyde groups but require stringent handling to avoid cross-linking .
Synthetic Utility: Fmoc-protected aminoethylcarbamates (e.g., C₁₈H₂₁ClN₂O₂) are preferred for introducing primary amines in SPPS, whereas the target compound’s decyl chain is tailored for lipophilic side-chain incorporation . The acetal hydrolysis step in the synthesis of this compound distinguishes it from simpler Fmoc-aldehydes, which are often prepared via direct oxidation .
Biological and Pharmacological Relevance: The decyl chain mimics lipid anchors in glycopeptide antibiotics, enhancing binding to bacterial cell membranes. This contrasts with non-alkylated analogs, which lack such targeting efficiency . Hydrochloride salts (e.g., C₁₈H₂₁ClN₂O₂) exhibit improved aqueous solubility (>50 mg/mL) compared to the neutral target compound (<5 mg/mL), affecting formulation strategies .
Biological Activity
(9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate is a synthetic compound characterized by a unique structure that combines a fluorenyl group, a carbamate functional group, and a decyl chain. This structural composition suggests potential for diverse biological interactions, particularly in pharmacological contexts. This article reviews the biological activity of this compound, including its antimicrobial properties, potential applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 421.57 g/mol. The compound features:
- Fluorenyl Group : Contributes to aromatic properties and potential π-π stacking interactions.
- Carbamate Moiety : Enhances solubility and reactivity in biological systems.
- Decyl Chain : Provides hydrophobic characteristics that may influence biological interactions.
Antimicrobial Properties
Research indicates that many carbamate derivatives exhibit significant antimicrobial activity. Specifically, this compound has shown potential antibacterial and antifungal properties. The presence of the fluorenyl group may enhance its interaction with biological targets, leading to improved efficacy in therapeutic applications.
Table 1 summarizes the antimicrobial activities of related compounds:
| Compound Name | Activity Type | Notable Findings |
|---|---|---|
| Ethyl Carbamate | Antibacterial | Known for sedative effects |
| Benzyl Carbamate | Antimicrobial | Exhibits significant antibacterial activity |
| Phenyl Carbamate | Antioxidant | Potential antioxidant properties |
While specific mechanisms of action for this compound remain unclear, compounds with similar structures often exhibit various modes of action, such as:
- Inhibition of Cell Wall Synthesis : Similar carbamates can disrupt bacterial cell wall formation.
- Antifungal Activity : Some derivatives have demonstrated enhanced antifungal effects against common strains.
Case Studies and Research Findings
A recent study investigated the synthesis and biological activity of several carbamate derivatives, including this compound. The findings highlighted:
- Synthesis Challenges : Isolation and purification were complicated due to low solubility and chromatographic difficulties.
- Antifungal Efficacy : The compound exhibited considerable antifungal activity against multiple strains, outperforming some natural counterparts.
Comparative Analysis
A comparative analysis was conducted to evaluate the biological activity of this compound against other structurally similar compounds:
| Compound Name | Molecular Formula | Antimicrobial Activity |
|---|---|---|
| 9H-Fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate | C27H37NO3 | Moderate |
| 4-(N-decyl-N-(2-hydroxyethyl)carbamoyl)phenol | C19H31N3O3 | High |
Applications
The unique properties of this compound make it a candidate for various applications in pharmaceuticals and materials science. Potential applications include:
- Antibiotic Development : Its structural features may enhance the design of new antibiotics.
- Antioxidant Formulations : Due to its potential antioxidant properties, it may be useful in formulations aimed at reducing oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling and storing (9H-Fluoren-9-yl)methyl decyl(2-oxoethyl)carbamate in laboratory settings?
- Answer : Safe handling requires using fume hoods to minimize inhalation of dust or aerosols. Personal protective equipment (PPE) must include nitrile gloves, safety goggles (EN 166 or NIOSH-certified), and chemical-resistant lab coats. Storage should occur in dry conditions below 28°C, away from incompatible materials like strong acids or oxidizers. Spills must be contained using non-sparking tools, and waste should be disposed of in sealed containers .
Q. How can researchers synthesize this compound, and what are critical purity validation steps?
- Answer : Synthesis typically involves carbamate formation via reaction of the fluorenylmethyl chloroformate (Fmoc-Cl) with decyl(2-oxoethyl)amine under anhydrous conditions. Key steps include nitrogen purging to prevent side reactions and monitoring reaction progress via thin-layer chromatography (TLC). Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
- Answer : Use Fourier-transform infrared spectroscopy (FTIR) to identify carbonyl (C=O) and carbamate (N–C=O) functional groups. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (MW: ~437.4 g/mol). Differential scanning calorimetry (DSC) determines melting points, while reversed-phase HPLC assesses purity (>95%) .
Q. What stability considerations are critical when designing experiments involving this compound?
- Answer : The compound is stable under inert atmospheres (argon/nitrogen) but degrades upon prolonged exposure to light, moisture, or temperatures >40°C. Avoid contact with strong acids/bases, which may hydrolyze the carbamate group. Stability testing via accelerated aging studies (40°C/75% RH for 4 weeks) is recommended for long-term storage protocols .
Q. What is the acute toxicity profile, and how should exposure risks be mitigated?
- Answer : Classified as Acute Toxicity Category 4 (oral, dermal, inhalation) with hazards including skin/eye irritation (H315/H319) and respiratory sensitization (H335). Mitigation involves using local exhaust ventilation, emergency eyewash stations, and pre-treatment of contaminated surfaces with neutralizing agents (e.g., 5% sodium bicarbonate for acidic degradation products) .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives of this compound?
- Answer : Crystallize the compound in a solvent system (e.g., propan-2-ol solvate) and collect diffraction data at 123 K. Refinement with SHELX software can resolve disorder in solvent molecules or confirm stereochemistry at chiral centers (e.g., cyclohexyloxy substituents). Anisotropic displacement parameters validate thermal motion models .
Q. What decomposition products form under thermal stress, and how can they be analytically tracked?
- Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products like CO, NOx, and hydrogen bromide (HBr) at temperatures >200°C. Gas chromatography-mass spectrometry (GC-MS) quantifies volatile byproducts, while X-ray photoelectron spectroscopy (XPS) detects surface oxidation residues .
Q. What experimental strategies address conflicting toxicity data between in vitro and in silico models?
- Answer : Perform comparative studies using zebrafish embryo assays (OECD TG 236) to validate in silico predictions (e.g., ECOSAR or TEST software). Discrepancies in respiratory irritation (H335) may arise from metabolite formation; liquid chromatography-tandem MS (LC-MS/MS) can identify reactive intermediates not accounted for in computational models .
Q. How does the compound’s reactivity with nucleophiles impact its application in peptide synthesis?
- Answer : The 2-oxoethyl group acts as a latent aldehyde, enabling site-specific conjugation via oxime ligation. However, competing reactions with primary amines (e.g., lysine residues) require pH control (pH 6.5–7.5) and kinetic monitoring via UV-Vis spectroscopy (λ = 280 nm) to optimize coupling efficiency .
Q. What methodologies are recommended for assessing environmental persistence and bioaccumulation potential?
- Answer : Conduct OECD 301F ready biodegradability tests in activated sludge, supplemented with high-resolution LC-MS to track parent compound degradation. Bioaccumulation factors (BCF) can be estimated using octanol-water partition coefficients (log P = 3.28 predicted via XLOGP3), though experimental validation via fish dietary exposure (OECD TG 305) is critical due to data gaps in ecological hazard profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
